Taselisib

Catalog No.
S549007
CAS No.
1282512-48-4
M.F
C24H28N8O2
M. Wt
460.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taselisib

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.53

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Description

The exact mass of the compound Taselisib is 460.23352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taselisib for Specific Cancers

  • Breast Cancer

    Taselisib has been extensively studied in the context of breast cancer, particularly in patients with advanced or metastatic disease harboring a specific mutation in the PIK3CA gene. This mutation leads to overactive PI3K signaling, making cancer cells dependent on this pathway for survival []. Clinical trials have shown promising results for Taselisib in combination with other therapies for patients with PIK3CA-mutated breast cancer [].

  • Other Cancers

    Research is ongoing to explore the efficacy of Taselisib in other cancer types where the PI3K pathway is implicated. Studies are investigating its use in cancers such as endometrial cancer, ovarian cancer, and certain types of blood cancers [, , ].

Taselisib for Combination Therapy

A significant area of research focuses on utilizing Taselisib in combination with other anti-cancer drugs. The rationale behind this approach is to target multiple aspects of cancer cell biology simultaneously, potentially leading to improved treatment outcomes. Clinical trials are evaluating Taselisib alongside chemotherapy, hormonal therapy, and other targeted therapies for various cancers [, ].

Taselisib for Resistance Mechanisms

Cancer cells can develop resistance to therapies over time. Scientific research is investigating the mechanisms by which cancer cells develop resistance to Taselisib. This knowledge can be used to develop strategies to overcome resistance and improve the long-term effectiveness of Taselisib-based treatments [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

460.23352

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Taselisib

Dates

Modify: 2023-08-15
1: Lopez S, Schwab CL, Cocco E, Bellone S, Bonazzoli E, English DP, Schwartz PE,  Rutherford T, Angioli R, Santin AD. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecol Oncol. 2014 Aug 26. pii: S0090-8258(14)01277-3. doi: 10.1016/j.ygyno.2014.08.024. [Epub ahead of print] PubMed PMID: 25172762.

Explore Compound Types